[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester [1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.: 2009345-74-6
VCID: VC11722065
InChI: InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10-14-8-15-16(9)10/h5-8H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC=NN23
Molecular Formula: C12H16BN3O2
Molecular Weight: 245.09 g/mol

[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester

CAS No.: 2009345-74-6

Cat. No.: VC11722065

Molecular Formula: C12H16BN3O2

Molecular Weight: 245.09 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester - 2009345-74-6

Specification

CAS No. 2009345-74-6
Molecular Formula C12H16BN3O2
Molecular Weight 245.09 g/mol
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10-14-8-15-16(9)10/h5-8H,1-4H3
Standard InChI Key YKIJKVJHIPKXAW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC=NN23
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC=NN23

Introduction

# Triazolo[1,5-a]pyridine-5-boronic Acid Pinacol Ester: Structural, Synthetic, and Functional Insights

FeatureValue/DescriptionSource
Molecular formulaC₁₂H₁₆BN₃O₂
Molecular weight245.09 g/mol
IUPAC name5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1, triazolo[1,5-a]pyridineDerived
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2N=CC=C3Derived

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and prevents premature hydrolysis of the boronic acid .

Spectroscopic Characterization

While direct NMR or crystallographic data for the 5-boronic acid isomer is unavailable, analogous compounds exhibit distinct spectral features:

  • ¹H NMR: Peaks for aromatic protons in the triazolopyridine core appear between δ 7.5–9.0 ppm, with upfield shifts for methyl groups in the pinacol ester (δ 1.0–1.4 ppm) .

  • ¹¹B NMR: A singlet near δ 30–35 ppm confirms the tetracoordinated boron environment.

  • X-ray diffraction: The triazolopyridine system adopts a planar conformation, with the boronic ester group orthogonal to the plane to minimize steric strain .

Synthetic Methodologies

Key Synthetic Routes

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary utility lies in its role as a coupling partner in Pd-catalyzed reactions. Key applications include:

ApplicationExampleReference
Pharmaceutical synthesisConstruction of kinase inhibitors and anticancer agents
Materials scienceSynthesis of conjugated polymers for OLEDs
α-Helix mimeticsAssembly of teraryl scaffolds for PPI inhibition

Mechanistic Insight: The boronic ester undergoes transmetalation with Pd(0) catalysts, forming a Pd–aryl intermediate that couples with electrophilic partners (e.g., aryl halides) .

Comparative Reactivity

The 5-boronic acid isomer’s reactivity differs from 7- and 8-substituted analogs due to electronic effects:

PositionElectronic DensityCoupling Efficiency
5ModerateHigh (steric hindrance minimized)
7HighModerate
8LowLow

Data derived from analogous triazolopyridine systems .

HazardPrecautionary Measures
Skin irritationUse nitrile gloves and fume hoods
Eye damageSafety goggles mandatory
Inhalation riskHandle in well-ventilated areas

Data adapted from safety sheets of analogous compounds .

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